

Application Notes: Brilanestrant in Breast Cancer Xenograft Models

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Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

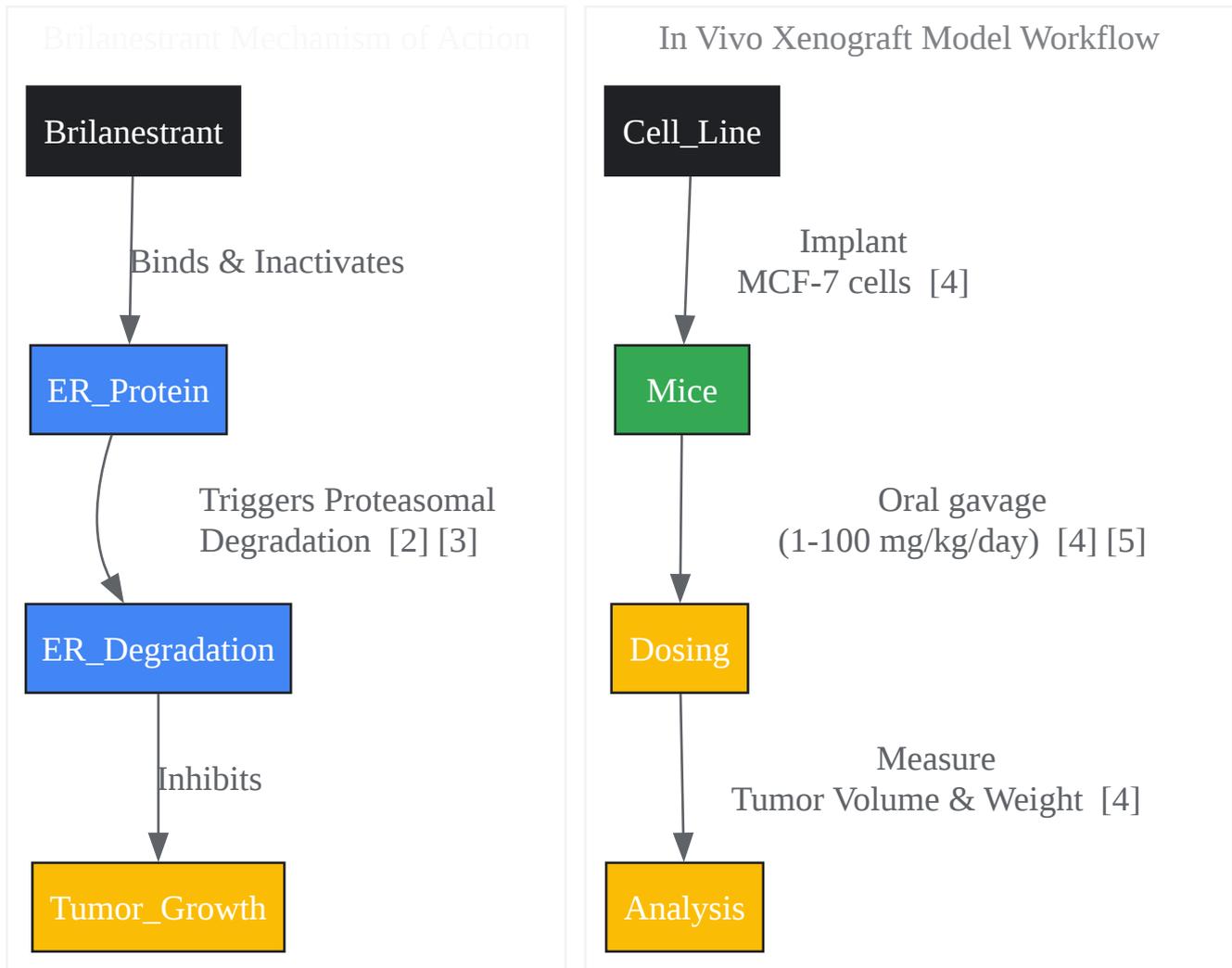
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Compound Profile

- **Name:** **Brilanestrant** (developmental codes: GDC-0810, ARN-810)
- **Classification:** Oral, selective estrogen receptor degrader (SERD)
- **Key Feature:** Orally bioavailable, in contrast to the injectable SERD fulvestrant [1].

Mechanism of Action **Brilanestrant** is a pure estrogen receptor (ER) antagonist that induces degradation of the ER α protein. The diagram below illustrates its mechanism and the experimental workflow for in vivo evaluation.



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Quantitative Profile of Brilanestrant

The table below summarizes key quantitative data from biochemical and cellular assays.

Parameter	Value	Assay/Context
ER α Binding (IC ₅₀)	6.1 nM	Cell-free competitive binding assay [4]
ER α Degradation (EC ₅₀)	0.7 nM	MCF-7 cells (in-cell western) [4] [5]

Parameter	Value	Assay/Context
Cell Viability (IC ₅₀)	2.5 nM	MCF-7 cells (5-day assay) [4] [5]
In Vivo Clearance	Low (11 mL/min/kg)	Mouse PK profile [5]
Oral Bioavailability	40% - 61%	Across species [4] [5]

Detailed Experimental Methodologies

1. In-Cell Western Assay for ER α Degradation This protocol measures the potency of **Brilanestrant** in degrading the ER α protein in cultured MCF-7 breast cancer cells [4].

- **Cell Line:** MCF-7 human breast cancer cells.
- **Culture Conditions:** Cells are maintained in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped fetal bovine serum (FBS) to remove estrogens.
- **Cell Seeding:** Seed 3,200 cells per well in a poly-D-lysine coated 384-well plate. Incubate for 4 days at 37°C to allow adherence and growth.
- **Compound Treatment:** On day 4, treat cells with a serial dilution of **Brilanestrant** (typical concentration range: (10^{-5}) M to (5.12×10^{-12}) M) for 4 hours.
- **Fixation and Permeabilization:**
 - Fix cells by adding formalin to a final concentration of 10% for 20 minutes.
 - Wash twice with PBS containing 0.1% Tween-20.
 - Permeabilize cells with PBS containing 0.1% Triton for 15 minutes.
- **Immunostaining:**
 - Block cells with LI-COR blocking buffer.
 - Incubate overnight at 4°C with a primary anti-ER rabbit monoclonal antibody (e.g., SP1) diluted in blocking buffer with 0.1% Tween-20.
 - Wash to remove unbound antibody.
 - Incubate with a fluorescent secondary antibody (e.g., LI-COR IRDye 800CW) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature.
- **Detection and Analysis:** Wash cells and scan plates using an infrared imaging system (e.g., LI-COR Odyssey). ER α levels are normalized to the DNA signal.

2. In Vivo Xenograft Model for Efficacy This outlines the general methodology for evaluating **Brilanestrant**'s antitumor efficacy in mice, synthesized from available data [4] [5].

- **Animal Model:** Typically immunocompromised mice (e.g., NOD-SCID-gamma mice) suitable for hosting human tumor xenografts.
- **Tumor Inoculation:** Implant estrogen receptor-positive breast cancer cells (e.g., MCF-7 cells, which are tamoxifen-sensitive) into the mammary fat pad. MCF-7 cells often require estrogen supplementation for tumor growth.
- **Dosing Regimen:**
 - **Route:** Oral gavage (p.o.)
 - **Dosage:** 1 to 100 mg/kg per day [5].
 - **Treatment Start:** Begin when tumors are palpable.
- **Efficacy Endpoints:**
 - **Tumor Growth Inhibition:** Measure tumor volumes regularly with calipers. At the highest dose of 100 mg/kg/day, **Brilanestrant** induced tumor regression of more than 50% in an MCF-7 model [5].
 - **Tumor Weight/Volume:** Record the volume and weight of harvested tumors at the study endpoint.

Important Notes for Researchers

- **Limited Protocol Details:** The search results lack granular protocol details such as exact cell numbers for inoculation, specific mouse strains, randomization methods, and full pharmacokinetic sampling schedules.
- **Compound Discontinuation:** It is crucial to note that the clinical development of **Brilanestrant** was discontinued by Roche in 2017 [1]. Therefore, its primary utility is now as a research tool for studying oral SERD mechanisms.
- **Activity Against Mutations:** **Brilanestrant** retains activity against common ligand-binding domain ER α mutations (Y537S, D538G), albeit with a 5-7 fold reduction in potency compared to wild-type ER [4].

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To cite this document: Smolecule. [Application Notes: Brilanestrant in Breast Cancer Xenograft Models]. Smolecule, [2026]. [Online PDF]. Available at:

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